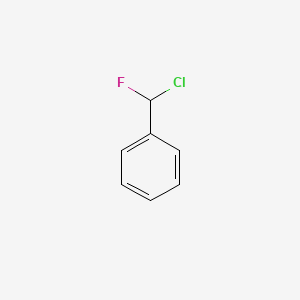

(Chlorofluoromethyl)benzene

Descripción general

Descripción

(Chlorofluoromethyl)benzene is a chemical compound with the molecular formula C7H6ClF . It has a molecular weight of 144.58 and is categorized as a main product . The IUPAC name for this compound is [chloro (fluoro)methyl]benzene .

Relevant Papers Several relevant papers were retrieved during the search. These include a review summarizing the recent advances in single-benzene-based fluorophores , a study on the enhanced luminescence of single-benzene fluorescent molecules through halogen bond cocrystals , and a paper discussing the essential versus accidental isochrony of diastereotopic nuclei in NMR .

Aplicaciones Científicas De Investigación

Benzene Biodegradation

Benzene, a primary component of (Chlorofluoromethyl)benzene, is highly relevant in environmental sciences due to its prevalence in manufacturing processes and as a part of petroleum-based fuels. Its solubility, mobility, and stability, particularly in ground and surface waters, make it a significant environmental concern. Research has shown that certain strains of Dechloromonas can mineralize various mono-aromatic compounds including benzene anaerobically with nitrate as the electron acceptor. This discovery opens potential pathways for treating environments contaminated with benzene (Coates et al., 2001).

Benzene Toxicity Monitoring

Benzene's role as a representative member of volatile organic compounds (VOCs) has led to research into its toxic effects on organisms and ecosystems. For instance, studies on the microorganism Euglena gracilis have shown that benzene can inhibit cell growth, induce morphological changes, and deplete chlorophyll content, suggesting its utility in monitoring benzene contamination in groundwater (Peng et al., 2013).

Green Fluorophores Development

Research has also explored the creation of green fluorophores from benzene derivatives. A novel architecture for green fluorophores has been developed, based on 2,5-bis(methylsulfonyl)-1,4-diaminobenzene. This compound exhibits high fluorescence emission, photostability, and is solid-state emissive, water-soluble, and solvent- and pH-independent. Such developments in green fluorophores have important implications for imaging applications and displays (Beppu et al., 2015).

Preparation of Benzoheterocycles

Benzoheterocycles containing a chlorofluoromethyl group have been synthesized using the ‘Yarovenko reagent’. This research demonstrates the chemical versatility of benzene derivatives, including this compound, in producing complex organic compounds that could have various applications in chemical industries (Takaoka et al., 1979).

Microbial Degradation of Chlorinated Benzenes

Chlorinated benzenes, including compounds related to this compound, are important in industrial applications. Their environmental persistence necessitates understanding their biodegradation. Studies have revealed that certain aerobic bacteria can metabolize chlorobenzenes, transforming them into less harmful substances. This understanding is crucial for environmental bioremediation strategies (Field & Sierra-Alvarez, 2008).

Mecanismo De Acción

Target of Action

(Chlorofluoromethyl)benzene, also known as benzene, is a monocyclic aromatic compound It’s known that benzene can interact with various biological molecules, potentially affecting cellular functions .

Mode of Action

The mode of action of this compound involves electrophilic substitution reactions . In these reactions, an electrophile, such as this compound, reacts with an aromatic compound, like benzene, to form a cationic intermediate . This intermediate then loses a proton to regenerate the aromatic ring, resulting in a substitution product .

Biochemical Pathways

Benzene, a related compound, has been shown to alter gene expression and biochemical pathways in a dose-dependent manner . These alterations can affect various biological processes, potentially leading to adverse health effects .

Pharmacokinetics

Benzene, a similar compound, is known to be highly volatile, and exposure primarily occurs through inhalation . Once in the body, benzene can be metabolized and excreted, but the specific ADME properties of this compound remain to be elucidated .

Result of Action

Benzene, a related compound, has been associated with a range of acute and long-term adverse health effects, including cancer and hematological effects . These effects are likely due to the alterations in gene expression and biochemical pathways caused by benzene exposure .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, benzene pollution in soil and groundwater is a severe problem due to the high toxicity, persistence, and bioaccumulation of benzene . Furthermore, exposure to benzene can occur in various environments, including occupational settings, the general environment, and the home .

Propiedades

IUPAC Name |

[chloro(fluoro)methyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClF/c8-7(9)6-4-2-1-3-5-6/h1-5,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFBOAQFUHCAEAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80381283 | |

| Record name | (Chlorofluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7111-89-9 | |

| Record name | (Chlorofluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

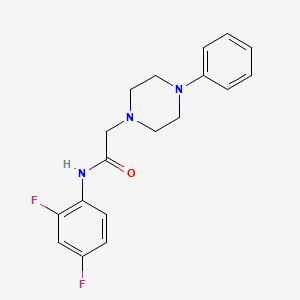

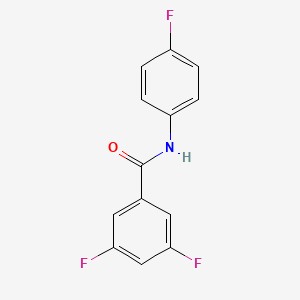

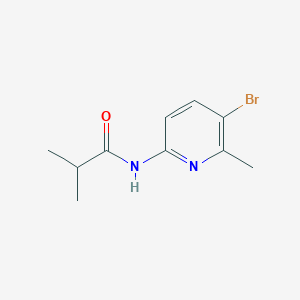

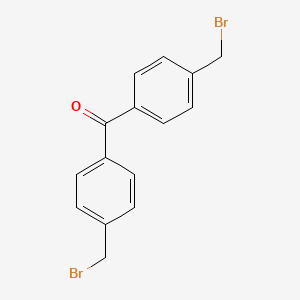

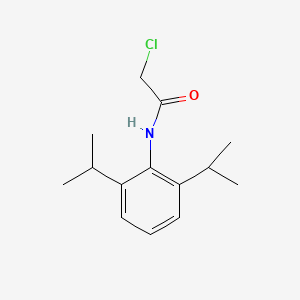

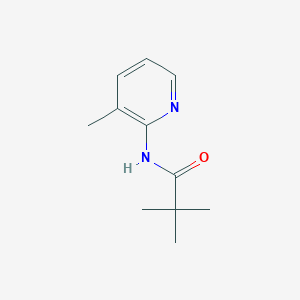

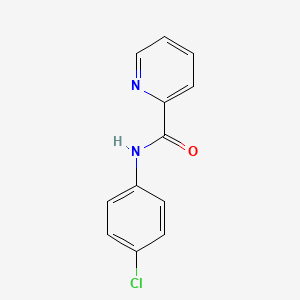

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-bromo-N-[4-(hydrazinecarbonyl)phenyl]benzene-1-sulfonamide](/img/structure/B1621021.png)

![3-(4-ethoxyphenyl)-2-thioxo-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B1621022.png)

![3-[(3,4-Dimethylphenyl)amino]propanenitrile](/img/structure/B1621026.png)

![3-({[2-(Trifluoromethyl)anilino]carbothioyl}amino)propanoic acid](/img/structure/B1621029.png)